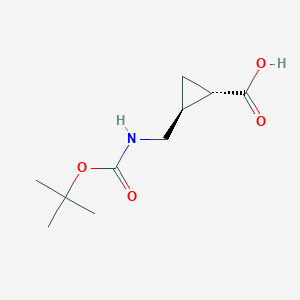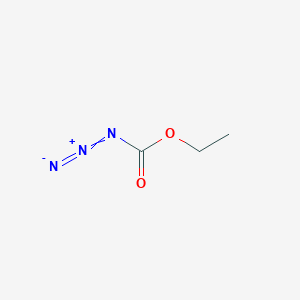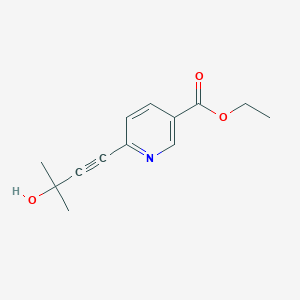
(1S,2S)-2-(tert-Butyloxycarbonylaminomethyl)cyclopropanecarboxylic acid
Overview
Description
(1S,2S)-2-(tert-Butyloxycarbonylaminomethyl)cyclopropanecarboxylic acid, also known as Boc-2-amino-2-cyclopropanecarboxylic acid, is a cyclic amino acid that has gained significant attention in scientific research due to its unique properties. It is a chiral compound that exists in two enantiomeric forms, and its synthesis method involves the use of various chemical reactions.
Scientific Research Applications
Role in Plant Biology and Ethylene Production
One area of study involves the biochemical precursor of ethylene in plants, 1-aminocyclopropane-1-carboxylic acid (ACC), highlighting the complex role of similar compounds in plant biology beyond being mere precursors. This research sheds light on ACC's significance in plant growth, stress responses, and ethylene signaling, demonstrating the multifaceted roles of cyclopropane derivatives in biological systems (Van de Poel & Van Der Straeten, 2014).
Advances in Green Chemistry
Research into the green chemistry applications of carboxylic acids, such as lactic acid and its derivatives, underscores the potential of (1S,2S)-2-(tert-Butyloxycarbonylaminomethyl)cyclopropanecarboxylic acid in sustainable chemical synthesis. These studies reveal how lactic acid can serve as a precursor for environmentally friendly polymers and other chemicals, suggesting the broader relevance of carboxylic acid derivatives in developing sustainable materials and processes (Gao, Ma, & Xu, 2011).
Synthetic Applications and Catalysis
Research into the synthesis of cyclopropane derivatives and their oxidation highlights the synthetic versatility of compounds like this compound. These studies focus on the development of new synthetic methods that enhance the efficiency and yield of reactions involving cyclopropane rings, pointing to the compound's potential application in creating complex molecules for pharmaceuticals and materials science (Sedenkova, Andriasov, Kuznetsova, & Averina, 2018).
Supramolecular Chemistry and Material Science
The exploration of aurophilic interactions and hydrogen bonding in gold(I) compounds carrying carboxylic acid groups reveals the importance of such compounds in supramolecular chemistry. This research area focuses on how these interactions contribute to the formation of complex structures, potentially offering insights into the use of this compound in designing new materials and catalysts (Tiekink, 2014).
properties
IUPAC Name |
(1S,2S)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-10(2,3)15-9(14)11-5-6-4-7(6)8(12)13/h6-7H,4-5H2,1-3H3,(H,11,14)(H,12,13)/t6-,7+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVABYODYESELSO-RQJHMYQMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1C[C@@H]1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448080 | |
| Record name | CTK1A0455 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
253779-06-5 | |
| Record name | CTK1A0455 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60448080 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












![6-bromo-4-(2-(pyridin-2-yl)-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)quinoline](/img/structure/B1624519.png)
![4',5'-Dichloro-3',6'-dihydroxy-2',7'-dimethoxy-3-oxo-3H-spiro[isobenzofuran-1,9'-xanthene]-5-carboxylic acid](/img/structure/B1624520.png)
![8-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B1624524.png)

